1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-fluorophenoxy)ethanone
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Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-fluorophenoxy)ethanone, also known as DFPE, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. DFPE is a synthetic compound that was first synthesized in 2006 by researchers at the University of California, San Francisco. Since then, DFPE has been the subject of numerous studies investigating its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide : A study described the new and practical synthetic route of a compound related to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-fluorophenoxy)ethanone, highlighting its potential in chemical synthesis processes (Ma Wenpeng et al., 2014).
Synthesis of Novel Derivatives : Another study focused on synthesizing novel derivatives from similar compounds for antibacterial applications, demonstrating the versatility of this chemical structure in creating new molecules (R. S. Joshi et al., 2011).
Medical and Biological Applications
Antituberculosis and Cytotoxicity Studies : Compounds similar to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-fluorophenoxy)ethanone were synthesized and tested for their activity against Mycobacterium tuberculosis, as well as their cytotoxic effects, suggesting potential medicinal applications (Selvam Chitra et al., 2011).
Design and Evaluation of Antitumor Agents : This study explored the potential of similar compounds as antitumor agents, indicating the relevance of such chemical structures in the development of cancer treatments (Li-Chen Chou et al., 2010).
Other Applications
Fluorescence Properties and Labeling : A novel fluorophore derived from a related compound was studied for its strong fluorescence in a wide pH range, suggesting applications in biomedical analysis and fluorescent labeling (Junzo Hirano et al., 2004).
Synthesis of Isoquinolin-1-(2H)-ones : The compound's potential in the synthesis of isoquinolin-1-(2H)-ones was explored, which could have implications in various chemical and pharmaceutical applications (J. F. Guastavino et al., 2006).
properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c18-14-7-9-15(10-8-14)21-12-17(20)19-11-3-5-13-4-1-2-6-16(13)19/h1-2,4,6-10H,3,5,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBJNFJLPYUWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327075 |
Source
|
Record name | 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-fluorophenoxy)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677517 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-fluorophenoxy)ethanone | |
CAS RN |
609794-78-7 |
Source
|
Record name | 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-fluorophenoxy)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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